molecular formula C9H15Cl2N3O B7805878 2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide hydrochloride

2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide hydrochloride

Cat. No.: B7805878
M. Wt: 252.14 g/mol
InChI Key: MGNBSSDVXWTZEE-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride (CAS: 1147231-06-8) is a chloroacetamide derivative featuring a pyrazole ring substituted with ethyl and methyl groups at the 1-, 3-, and 5-positions, respectively. The compound’s hydrochloride salt form enhances its solubility and stability compared to neutral analogs. This article compares the compound’s structural, synthetic, and physicochemical properties with analogous derivatives.

Properties

IUPAC Name

2-chloro-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O.ClH/c1-4-13-7(3)9(6(2)12-13)11-8(14)5-10;/h4-5H2,1-3H3,(H,11,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNBSSDVXWTZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)CCl)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The amine group of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride, displacing the chloride ion. The reaction proceeds in dry dichloromethane (DCM) at 0–5°C under nitrogen atmosphere to minimize hydrolysis. Triethylamine (TEA) is added as a base to neutralize HCl byproducts.

Key Parameters:

  • Molar ratio of amine to 2-chloroacetyl chloride: 1:1.2

  • Reaction time: 4–6 hours

  • Yield after precipitation: 68–72%

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treating with HCl gas in ethyl acetate. Crystallization from ethanol/water (3:1 v/v) yields pure product with >98% HPLC purity.

Solvent-Free Mechanochemical Synthesis

Recent advances in green chemistry have enabled solvent-free synthesis using ball milling. This method reduces waste and improves reaction kinetics.

Procedure Overview

1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine and 2-chloroacetyl chloride are ground in a 1:1.1 molar ratio with sodium bicarbonate in a planetary ball mill (400 rpm, 30 min). The crude product is washed with cold water to remove salts.

Advantages:

  • Reaction time reduced to 30 minutes

  • Yield: 65–70%

  • No organic solvents required

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates through rapid dielectric heating. This method is ideal for small-scale, high-purity production.

Optimized Protocol

A mixture of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine (1 eq) and 2-chloroacetyl chloride (1.05 eq) in acetonitrile is irradiated at 100°C for 10 minutes. The product precipitates upon cooling and is filtered under vacuum.

Performance Metrics:

  • Yield: 75–78%

  • Purity: 97–99% (by NMR)

  • Energy consumption: 50% lower than conventional heating

Continuous Flow Chemistry

Continuous flow systems offer superior heat/mass transfer, enabling safer handling of exothermic reactions.

Flow Reactor Setup

Reactants are pumped through a PTFE tubular reactor (ID 2 mm, length 5 m) at 0.5 mL/min. Residence time is 12 minutes at 50°C. The effluent is neutralized with aqueous NaHCO3 and extracted into DCM.

Scalability:

  • Throughput: 120 g/hour

  • Consistency: ±2% batch-to-batch variation

  • Ideal for industrial-scale production

Biocatalytic Approach

Emerging enzymatic methods use lipases to catalyze amide bond formation under mild conditions.

Enzyme-Mediated Synthesis

Candida antarctica lipase B (CAL-B) immobilized on silica gel catalyzes the reaction between 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine and 2-chloroacetic acid ethyl ester in tert-butanol at 40°C.

Efficiency Data:

  • Conversion rate: 82% after 24 hours

  • Enzyme reusability: 5 cycles with <10% activity loss

  • Avoids hazardous acyl chlorides

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Reaction TimeScalabilityEnvironmental Impact
Nucleophilic Substitution72984–6 hHighModerate
Mechanochemical70950.5 hMediumLow
Microwave78990.17 hLowModerate
Continuous Flow75970.2 hVery HighLow
Biocatalytic829624 hLowVery Low

Key Findings:

  • Continuous flow synthesis balances high throughput with low environmental impact, making it suitable for industrial applications.

  • Biocatalytic methods excel in sustainability but require longer reaction times.

  • Microwave-assisted synthesis achieves the highest purity but is limited to small batches.

Critical Factors in Process Optimization

Solvent Selection

Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates but complicate purification. Ethyl acetate offers a greener alternative with comparable yields.

Temperature Control

Exothermic acyl chloride reactions require precise cooling. Reactions above 10°C result in a 15–20% yield reduction due to side product formation.

Purification Techniques

Recrystallization from ethanol/water (3:1) removes unreacted amine and sodium chloride residues. Chromatography is avoided due to the compound’s sensitivity to silica gel.

Industrial-Scale Production Challenges

Byproduct Management

Hydrolysis of 2-chloroacetyl chloride generates acetic acid, which must be neutralized to prevent equipment corrosion. In-line pH monitoring ensures optimal TEA dosing.

Regulatory Compliance

The hydrochloride salt’s hygroscopicity necessitates packaging under nitrogen with desiccants. Stability studies show <0.5% degradation after 24 months at 25°C .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The pyrazole ring and its substituents can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The chloroacetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the chloroacetamide group.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the pyrazole ring and its substituents.

    Reduction Products: Reduced forms of the pyrazole ring and its substituents.

    Hydrolysis Products: Carboxylic acid and amine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide hydrochloride has been investigated for its potential therapeutic effects in various diseases. Its unique structure allows it to interact with biological targets, potentially modulating enzyme activities or receptor functions.

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits antimicrobial and anti-inflammatory activities. Studies have shown that derivatives of this compound can inhibit bacterial growth and reduce inflammation in vitro, making it a candidate for further pharmacological development.

Agrochemical Applications

The compound has potential applications in agriculture as a pesticide or herbicide due to its ability to affect specific biological pathways in pests and weeds. Its efficacy in controlling agricultural pests can be attributed to its unique chemical structure.

Chemical Synthesis

In synthetic chemistry, it serves as a building block for the development of more complex molecules. Its chlorinated structure allows for various substitution reactions, enabling the synthesis of diverse chemical entities.

Case Studies and Research Findings

Several studies have highlighted the applications of 2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide hydrochloride:

  • Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition against common pathogens such as E. coli and Staphylococcus aureus, suggesting its potential use in developing new antibiotics.
  • Anti-inflammatory Research : Another research article explored the anti-inflammatory effects of this compound in animal models, indicating a reduction in inflammatory markers when administered alongside inflammatory stimuli.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide hydrochloride depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.

    Receptor Modulation: It may interact with specific receptors, altering their activity and downstream signaling pathways.

    Chemical Reactivity: The chloroacetamide group can react with nucleophiles, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Structural Comparison with Analogous Chloroacetamides

Chloroacetamides share a common backbone of a 2-chloroacetamide group linked to a heterocyclic or aromatic ring. Key structural differences lie in substituent patterns, which influence reactivity, bioavailability, and function.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Substituents on Pyrazole/Aromatic Ring Salt Form Primary Use
Target Compound 265.12 1-Ethyl, 3,5-dimethyl (pyrazole) Hydrochloride Not reported
2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide 201.65 1,3,5-Trimethyl (pyrazole) None Laboratory use
Alachlor 269.77 2,6-Diethylphenyl, methoxymethyl None Herbicide
Pretilachlor 311.85 2,6-Diethylphenyl, propoxyethyl None Herbicide
  • Alachlor and pretilachlor feature bulky aromatic substituents, optimizing their herbicidal activity by enhancing lipid membrane penetration .
  • Salt Form :

    • The hydrochloride salt in the target compound improves aqueous solubility, a critical factor for formulation and bioavailability, compared to neutral analogs like alachlor .

Physicochemical Properties

  • Molecular Weight and Polarity :
    The target compound (265.12 g/mol) is heavier than the trimethylpyrazole analog (201.65 g/mol) due to the ethyl group and hydrochloride salt. The salt also increases polarity, enhancing water solubility.

  • Melting Points : Pyrazole-carboxamide derivatives in exhibit melting points between 123–183°C, influenced by substituents and crystallinity. The target compound’s melting point is unreported but expected to fall within this range due to structural similarities.

Biological Activity

2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide hydrochloride (CAS Number: 1147231-06-8) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits various biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to summarize the current knowledge regarding the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula: C9H14ClN3O
  • Molecular Weight: 252.15 g/mol
  • CAS Number: 1147231-06-8
  • Purity: ≥95% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide hydrochloride. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide hydrochlorideA549 (lung)TBD
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-2 (laryngeal)3.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivativesA549 (lung)26

The compound's effectiveness against specific cell lines is still under investigation, with ongoing studies aiming to determine its precise IC50 values.

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with tumor growth. For instance, some studies have indicated that these compounds may inhibit Aurora-A kinase and cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation and proliferation.

Table 2: Mechanisms of Action of Pyrazole Derivatives

MechanismEffectReference
Aurora-A kinase inhibitionReduced tumor growth
CDK inhibitionInduction of apoptosis
VEGF-induced proliferation inhibitionAntiangiogenic effects

Anti-inflammatory Activity

In addition to their anticancer properties, pyrazole derivatives have been studied for their anti-inflammatory effects. The presence of a pyrazole ring is often associated with inhibition of inflammatory mediators such as cytokines and prostaglandins.

Case Study:
A study evaluated the anti-inflammatory potential of various pyrazole derivatives in a murine model. The results indicated that compounds similar to 2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide hydrochloride significantly reduced inflammation markers in treated animals compared to controls .

Antimicrobial Activity

Emerging research also suggests that pyrazole derivatives may possess antimicrobial properties. Preliminary screening has shown activity against several bacterial strains; however, further studies are needed to confirm these findings and elucidate the underlying mechanisms.

Table 3: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Reference
2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide hydrochlorideE. coliTBD
N-(4-chlorophenyl)-pyrazole derivativesS. aureusTBD

Q & A

Q. How can researchers address contradictions in reported bioactivity data across similar compounds?

  • Methodological Answer : Perform meta-analysis of published datasets, focusing on assay conditions (e.g., cell lines, IC50_{50} protocols). Replicate studies under standardized conditions, controlling for variables like solvent (DMSO concentration) and endotoxin levels .

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